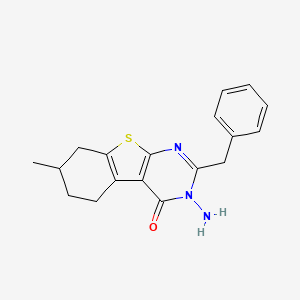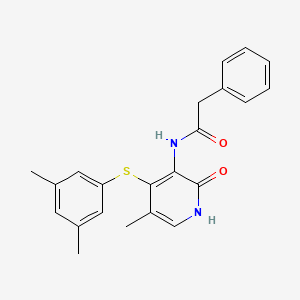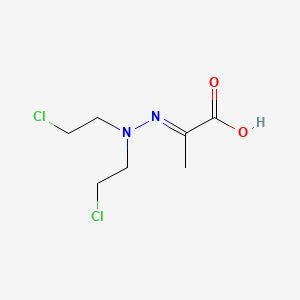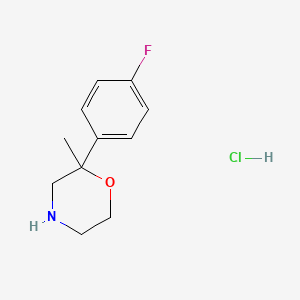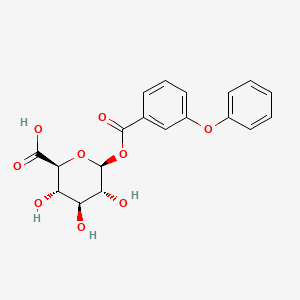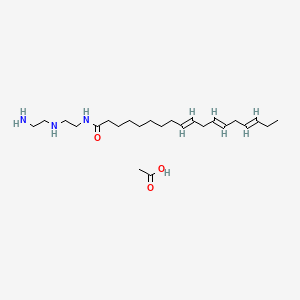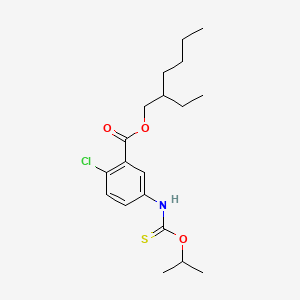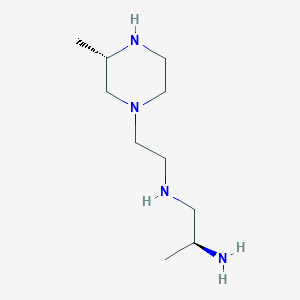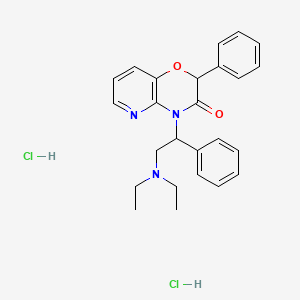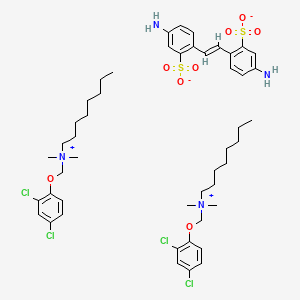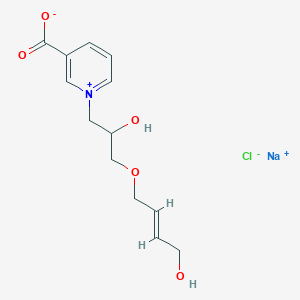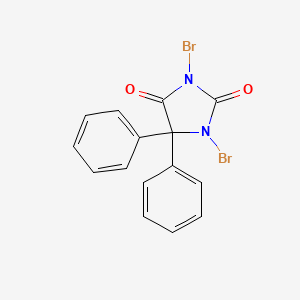
2,2',3,3'-Tetrabromodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’-Tetrabromodiphenyl ether: is a member of the polybrominated diphenyl ethers (PBDEs) family, which are a group of brominated flame retardants. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The chemical structure of 2,2’,3,3’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom, with four bromine atoms attached to the phenyl rings at the 2, 2’, 3, and 3’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’,3,3’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified through techniques such as recrystallization or column chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,3,3’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, typically using reducing agents such as zero-valent zinc in the presence of ascorbic acid.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Debromination: Zero-valent zinc and ascorbic acid in a methanol-water solvent system at a pH of 4.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products Formed:
Debromination: Lower-brominated diphenyl ethers and diphenyl ether.
Oxidation: Hydroxylated polybrominated diphenyl ethers.
Substitution: Substituted diphenyl ethers with different functional groups.
Aplicaciones Científicas De Investigación
2,2’,3,3’-Tetrabromodiphenyl ether has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of brominated flame retardants.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting and quantifying PBDEs in environmental and biological samples.
Material Science: Used in the development of flame-retardant materials and coatings for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’-Tetrabromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to and disrupt the function of proteins and enzymes, leading to various toxic effects. For example, it can interfere with the thyroid hormone transport protein transthyretin, leading to altered thyroid hormone levels and disrupted endocrine function . Additionally, it can induce oxidative stress and inflammation by generating reactive oxygen species and modulating the expression of inflammatory cytokines .
Comparación Con Compuestos Similares
- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
- 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
- 2,3’,4,4’-Tetrabromodiphenyl ether
Comparison: 2,2’,3,3’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47), it has different environmental persistence and toxicity profiles. BDE-47 is more commonly detected in the environment and has been extensively studied for its toxic effects . On the other hand, 2,2’,3,3’-Tetrabromodiphenyl ether is less studied but still poses significant environmental and health risks due to its potential for bioaccumulation and persistence .
Propiedades
Número CAS |
337513-77-6 |
|---|---|
Fórmula molecular |
C12H6Br4O |
Peso molecular |
485.79 g/mol |
Nombre IUPAC |
1,2-dibromo-3-(2,3-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H |
Clave InChI |
SXSUUFZWSVMTRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


